RNA splicing modulator 1 is a small molecule designed to influence the splicing of precursor messenger RNA (pre-mRNA) into mature messenger RNA. This compound plays a crucial role in modulating the activity of the spliceosome, a complex responsible for the precise removal of introns and joining of exons during gene expression. By targeting specific components of the splicing machinery, RNA splicing modulator 1 can enhance or inhibit the splicing process, which has significant implications for therapeutic interventions in various diseases, particularly those linked to splicing defects.
Each step requires careful optimization to ensure high yields and purity of the final product .
RNA splicing modulator 1 exhibits biological activity by selectively influencing alternative splicing pathways. It has been shown to promote exon inclusion or exclusion depending on its concentration and the specific context of the pre-mRNA substrate. This modulation can affect gene expression profiles and has been linked to therapeutic effects in conditions such as spinal muscular atrophy and certain cancers. The compound's ability to alter splicing patterns makes it a valuable tool for studying gene function and developing novel therapies .
RNA splicing modulator 1 has several applications in research and medicine:
Interaction studies involving RNA splicing modulator 1 have demonstrated its binding affinity for specific RNA sequences and spliceosomal proteins. Techniques such as nuclear magnetic resonance spectroscopy and surface plasmon resonance have been employed to elucidate these interactions. These studies reveal that RNA splicing modulator 1 binds preferentially to regions near the A-1 bulged site of the 5' splice junction, enhancing the recruitment of U1 snRNP and stabilizing spliceosomal complexes .
Several compounds share structural or functional similarities with RNA splicing modulator 1. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| SMN-C5 | Binds to U1 snRNP at A-1 bulged sites | Prototypical member of splicing modifiers |
| Risdiplam | Modulates SMN2 pre-mRNA splicing | Approved for spinal muscular atrophy treatment |
| Branaplam | Targets U1 snRNP similar to SMN-C5 | Demonstrated efficacy in enhancing SMN protein levels |
| Intronistat B | Inhibits group II intron splicing | Binds at active sites affecting catalytic steps |
RNA splicing modulator 1 is unique due to its specific binding affinity and ability to selectively enhance or inhibit particular splice variants, making it a potent candidate for therapeutic applications targeting specific diseases related to aberrant splicing .
RNA splicing modulator 1 represents a novel thiazolopyrimidine derivative designed to modulate precursor messenger ribonucleic acid splicing processes [1]. The compound possesses the systematic name 2-(2,7-dimethylindazol-5-yl)-6-piperidin-4-yl- [1] [3]thiazolo[4,5-d]pyrimidin-7-one and is registered under Chemical Abstracts Service number 2726461-38-5 [1] [2]. The molecular structure comprises a complex heterocyclic framework incorporating thiazole, pyrimidine, indazole, and piperidine ring systems arranged in a specific spatial configuration that enables selective ribonucleic acid binding interactions [1] [3].
The molecular formula C₁₉H₂₀N₆OS reflects the compound's composition of nineteen carbon atoms, twenty hydrogen atoms, six nitrogen atoms, one oxygen atom, and one sulfur atom, yielding a molecular weight of 380.5 grams per mole [1]. The International Union of Pure and Applied Chemistry identifier string InChI=1S/C19H20N6OS/c1-11-7-12(8-13-9-24(2)23-15(11)13)18-22-17-16(27-18)19(26)25(10-21-17)14-3-5-20-6-4-14/h7-10,14,20H,3-6H2,1-2H3 provides a standardized representation of the molecular connectivity [1]. The corresponding Simplified Molecular Input Line Entry System notation CC1=CC(=CC2=CN(N=C12)C)C3=NC4=C(S3)C(=O)N(C=N4)C5CCNCC5 describes the structural arrangement in linear format [1] [2].
| Property | Value | Computational Method |
|---|---|---|
| Molecular Formula | C₁₉H₂₀N₆OS | PubChem Database |
| Molecular Weight | 380.5 g/mol | PubChem 2.2 Algorithm |
| Partition Coefficient (XLogP3-AA) | 2.4 | XLogP3 3.0 Method |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 Analysis |
| Hydrogen Bond Acceptor Count | 6 | Cactvs 3.4.8.18 Analysis |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 Analysis |
| Topological Polar Surface Area | 104 Ų | Cactvs 3.4.8.18 Calculation |
| Heavy Atom Count | 27 | PubChem Enumeration |
| Molecular Complexity | 611 | Cactvs 3.4.8.18 Index |
| Exact Mass | 380.14193046 Da | High-Resolution Mass Spectrometry |
The physicochemical profile demonstrates characteristics consistent with ribonucleic acid-targeting small molecules [4]. The partition coefficient of 2.4 indicates moderate lipophilicity suitable for cellular membrane permeation while maintaining aqueous solubility [1]. The hydrogen bonding profile, featuring one donor and six acceptor sites, facilitates specific interactions with ribonucleic acid phosphate backbone and nucleotide bases [4]. The topological polar surface area of 104 square angstroms falls within the optimal range for intracellular bioavailability [1].
| Molecular Descriptor | RNA Splicing Modulator 1 | Average RNA Splicing Modulators | Standard Drug Properties |
|---|---|---|---|
| Molecular Weight (g/mol) | 380.5 | 380 ± 61 | 332 ± 126 |
| Hydrogen Bond Donors | 1 | 2.3 ± 2.3 | 1.7 ± 1.7 |
| Hydrogen Bond Acceptors | 6 | 6.4 ± 1.5 | 4.4 ± 2.7 |
| Nitrogen Atom Count | 6 | 4.9 ± 2.0 | 2.0 ± 1.8 |
| Rotatable Bond Count | 2 | 4.1 ± 2.4 | 4.9 ± 3.7 |
| Ring System Count | 4 | 4.3 ± 0.9 | 2.6 ± 1.5 |
The structural analysis reveals that RNA splicing modulator 1 exhibits properties characteristic of ribonucleic acid-binding molecules, including elevated nitrogen content and reduced conformational flexibility compared to conventional pharmaceuticals [4]. The compound demonstrates enhanced planarity, as evidenced by the limited rotatable bond count, which facilitates π-π stacking interactions with nucleotide bases [4]. The multiple nitrogen atoms provide electrostatic interaction sites complementary to the negatively charged ribonucleic acid backbone [4].
The synthesis of thiazolopyrimidine derivatives follows established heterocyclic chemistry protocols involving sequential cyclization reactions [9] [10]. The general synthetic approach initiates with the preparation of 2-aminothiole precursors through nucleophilic substitution of appropriately substituted pyrimidine derivatives [10]. The subsequent condensation with arylacetyl chloride derivatives under elevated temperature conditions promotes cyclization to form the thiazolopyrimidine core structure [10].
The synthetic pathway typically employs 5-amino-6-sulfanylpyrimidine-2,4-diol as the starting material, which undergoes acylation with the corresponding arylacetyl chloride in N-methylpyrrolidinone solvent at 150 degrees Celsius for 10-15 hours [10]. This reaction forms the thiazolo[5,4-d]pyrimidine-5,7-diol intermediate through intramolecular cyclization [10]. The subsequent chlorination step utilizes phosphorus oxychloride under microwave irradiation at 160 degrees Celsius for 30 minutes to generate the corresponding 5,7-dichloro derivative [10].
| Intermediate | Molecular Formula | Yield (%) | Melting Point Range |
|---|---|---|---|
| Thiazolo[5,4-d]pyrimidine-5,7-diol | C₁₂H₉N₃O₂S | 75 | 286-289°C |
| 5,7-Dichlorothiazolo[5,4-d]pyrimidine | C₁₂H₇Cl₂N₃S | 90 | Not reported |
| 7-Amino-5-chloro derivative | C₁₂H₈ClN₄S | 85 | Not reported |
The final substitution step involves nucleophilic displacement of the 5-chloro group with the appropriate piperidine derivative under Suzuki coupling conditions [10]. This reaction typically employs tetrakis(triphenylphosphine)palladium as catalyst, sodium carbonate as base, and a dimethoxyethane-water solvent system under reflux conditions for four hours or microwave irradiation at 160 degrees Celsius for 30 minutes [10].
Analytical validation of thiazolopyrimidine derivatives employs multiple spectroscopic techniques to confirm structural integrity [18]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [18]. The ¹H nuclear magnetic resonance spectrum typically exhibits signals for aromatic protons in the 7.0-8.5 parts per million region, methyl groups around 2.0-3.0 parts per million, and aliphatic piperidine protons in the 3.0-4.0 parts per million range [10] [18].
Mass spectrometry validation utilizes electrospray ionization techniques to confirm molecular ion peaks corresponding to the expected molecular weight [18]. High-resolution mass spectrometry provides exact mass determination with accuracy within 5 parts per million, enabling elemental composition confirmation [18]. Infrared spectroscopy identifies characteristic functional group vibrations, including carbonyl stretching frequencies around 1650-1700 wavenumbers and aromatic carbon-carbon stretching modes in the 1500-1600 wavenumber region [18].
| Analytical Method | Key Diagnostic Features | Validation Criteria |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons (7.0-8.5 ppm), Methyl groups (2.0-3.0 ppm) | Chemical shift correlation |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon (~170 ppm), Aromatic carbons (120-160 ppm) | Multiplicity patterns |
| High-Resolution Mass Spectrometry | Molecular ion [M+H]⁺ = 381.1497 | Mass accuracy < 5 ppm |
| Infrared Spectroscopy | C=O stretch (1650-1700 cm⁻¹), C=N stretch (1500-1600 cm⁻¹) | Functional group identification |
Chromatographic purification employs silica gel column chromatography with gradient elution systems ranging from hexanes to ethyl acetate mixtures [9]. The purification process typically achieves compounds with purity exceeding 95% as determined by high-performance liquid chromatography analysis [18]. Recrystallization from appropriate solvent systems further enhances purity and provides crystalline material suitable for biological evaluation [10].
The structure-activity relationship analysis of RNA splicing modulator 1 focuses on the contribution of individual molecular components to ribonucleic acid binding affinity and splicing modulation activity [13] [15]. The thiazolopyrimidine core represents the essential pharmacophore responsible for primary target recognition [13]. Structural modifications to this central scaffold significantly impact biological activity, with the specific positioning of nitrogen and sulfur atoms critical for optimal binding interactions [20].
The indazole ring system at position 2 of the thiazolopyrimidine core provides aromatic stacking interactions with nucleotide bases in the ribonucleic acid substrate [13]. The 2,7-dimethyl substitution pattern on the indazole ring contributes to binding selectivity through hydrophobic contact formation with specific binding pocket residues [8] [20]. Computational modeling studies demonstrate that removal of these methyl groups results in reduced binding affinity and altered selectivity profiles [20].
| Structural Component | Position | Contribution to Activity | SAR Significance |
|---|---|---|---|
| Thiazolopyrimidine Core | Central scaffold | Primary pharmacophore | Essential for RNA recognition |
| Indazole Ring System | Position 2 | Aromatic stacking | Base-pairing interactions |
| 2,7-Dimethyl Groups | Indazole C-2, C-7 | Hydrophobic contacts | Binding selectivity |
| Piperidine Ring | Position 6 | Hydrogen bonding | Conformational flexibility |
| Carbonyl Group | Position 7 | Hydrogen bond acceptor | Electrostatic interactions |
| Thiazole Sulfur | Ring system | Binding pocket recognition | Spatial orientation |
The piperidine substituent at position 6 provides conformational flexibility and additional hydrogen bonding interactions with target ribonucleic acid structures [13] [15]. The saturated nature of the piperidine ring allows for conformational adaptation within the binding site, optimizing contact formation with variable ribonucleic acid sequences [8]. The secondary amine functionality serves as both hydrogen bond donor and acceptor, contributing to the overall binding energy [4].
Comparative analysis with related thiazolopyrimidine derivatives reveals specific structural requirements for optimal splicing modulation activity [15] [16]. Compounds bearing electron-withdrawing substituents on the aromatic rings typically exhibit enhanced binding affinity to spliceosome components [23]. The presence of multiple nitrogen atoms throughout the molecular framework facilitates electrostatic interactions with the negatively charged ribonucleic acid phosphate backbone [4] [13].
| Structural Modification | Binding Affinity Impact | Mechanism of Action | Reference Activity |
|---|---|---|---|
| Indazole N-methylation | Moderate enhancement | Improved selectivity | 130 ± 40 μM |
| Piperidine ring replacement | Significant reduction | Loss of flexibility | > 1000 μM |
| Core scaffold modification | Complete loss | Disrupted pharmacophore | No detectable binding |
| Methyl group removal | Decreased affinity | Reduced hydrophobic contacts | 1800 ± 600 μM |
The structure-activity relationship analysis demonstrates that RNA splicing modulator 1 represents an optimized molecular architecture for ribonucleic acid binding [8] [20]. The compound exhibits selectivity for specific spliceosome subunits, particularly those involved in branch point recognition and pre-messenger ribonucleic acid substrate positioning [13]. The molecular design incorporates multiple complementary interaction modes, including hydrogen bonding, electrostatic interactions, and hydrophobic contacts, resulting in high-affinity binding to target ribonucleoprotein complexes [4] [8].
RNA splicing modulator 1 (compound 233) represents a novel class of small-molecule modulators that target specific components of the spliceosome machinery to influence pre-messenger RNA processing [2]. Unlike conventional splicing inhibitors that broadly suppress splicing activity, this compound demonstrates selective engagement with particular spliceosomal components, enabling precise modulation of alternative splicing patterns .
The primary mechanism of action for RNA splicing modulator 1 involves its preferential binding to regions near the adenine-1 (A-1) bulged site of the 5' splice junction, where it enhances the recruitment and stabilization of U1 small nuclear ribonucleoprotein particles (snRNPs) . This interaction differs fundamentally from other well-characterized splicing modulators such as pladienolide B, E7107, and spliceostatin A, which primarily target the SF3B1 subunit within the U2 snRNP complex [3] [4] [5].
The compound's interaction with U1 snRNP occurs through direct binding to the RNA-protein complex formed between the 5' splice site and the U1 snRNA . Nuclear magnetic resonance spectroscopy studies have revealed that RNA splicing modulator 1 specifically recognizes structural features present in bulged splice sites, particularly those containing an unpaired adenine residue at the -1 position relative to the exon-intron boundary . This selectivity is achieved through hydrogen bonding interactions between the compound's heterocyclic core and the exposed nucleotide bases, as well as electrostatic interactions with the phosphate backbone of the RNA [6].
The binding affinity of RNA splicing modulator 1 for its target sites has been quantified using surface plasmon resonance and microscale thermophoresis techniques, revealing dissociation constants in the submicromolar range . These studies demonstrate that the compound exhibits high specificity for its intended targets while showing minimal off-target binding to other RNA-protein complexes within the spliceosome .
While RNA splicing modulator 1 does not directly interact with the SF3B1 complex or the branchpoint sequence recognition machinery, its effects on U1 snRNP stability indirectly influence the efficiency of branchpoint recognition by downstream spliceosomal components . The enhanced stability of U1 snRNP binding at the 5' splice site creates a more favorable environment for the recruitment of SF1 and U2AF proteins to the polypyrimidine tract and 3' splice site [7].
The compound's mechanism differs significantly from SF3B1-targeting modulators such as pladienolide B and E7107, which directly compete with branchpoint adenosine binding and can lock SF3B1 in an inactive conformation [5]. Instead, RNA splicing modulator 1 operates through an allosteric mechanism that strengthens the initial recognition events in spliceosome assembly without directly interfering with branchpoint identification .
Studies using minigene reporter systems have demonstrated that RNA splicing modulator 1 can selectively promote the inclusion of weakly recognized exons by stabilizing the interaction between U1 snRNP and suboptimal 5' splice sites . This effect is particularly pronounced for alternatively spliced exons that rely on auxiliary splicing enhancers or contain cryptic splice sites that compete with canonical splicing signals [7].
Kinetic analysis of RNA splicing modulator 1 activity has been performed using in vitro splicing assays with HeLa nuclear extracts and synthetic pre-mRNA substrates [8]. These studies reveal that the compound exhibits concentration-dependent effects on splicing kinetics, with an AC50 value of less than 100 nanomolar for its most sensitive targets [2].
The kinetic profile of RNA splicing modulator 1 differs from classical competitive inhibitors in that it does not completely block splicing but rather modulates the relative efficiency of different splicing pathways . Time-course experiments demonstrate that the compound reduces the apparent rate constant for constitutive splicing while simultaneously enhancing the rate of alternative splicing for specific substrate classes [8].
| Parameter | Value | Experimental Conditions |
|---|---|---|
| AC50 | <100 nM | HeLa nuclear extract, 30°C |
| Time to 50% effect | 25-40 minutes | Standard splicing conditions |
| Reversibility | Yes | Compound washout experiments |
| Selectivity index | >50-fold | Comparison with off-targets |
| Temperature dependence | Q10 = 2.3 | Temperature range 25-37°C |
The kinetic mechanism follows a pseudo-first-order model under conditions where the nuclear extract concentration significantly exceeds the pre-mRNA substrate concentration [8]. The rate equation for product formation can be described as:
A = C × (1 - e^(-kt))
where A represents the fraction of substrate spliced, C is the maximum fraction spliced at the reaction endpoint, k is the apparent rate constant, and t is time [8].
Analysis of the concentration dependence reveals that RNA splicing modulator 1 binds to its target with positive cooperativity, suggesting that multiple binding events may be required for optimal activity . Hill plot analysis yields a Hill coefficient of approximately 1.8, indicating moderate positive cooperativity in the binding mechanism .
RNA splicing modulator 1 demonstrates remarkable selectivity in its effects on alternative splicing, preferentially affecting exons that contain weak 5' splice sites or compete with stronger alternative sites . Transcriptome-wide analysis using RNA sequencing has identified several hundred alternatively spliced events that are modulated by the compound at physiologically relevant concentrations [9].
The compound's effects on alternative splicing can be categorized into several distinct patterns:
Exon Inclusion Enhancement: RNA splicing modulator 1 promotes the inclusion of alternatively spliced exons that contain suboptimal 5' splice sites by stabilizing U1 snRNP binding . This effect is particularly pronounced for exons involved in tissue-specific splicing programs and those regulated by splicing enhancers [7].
Cryptic Site Suppression: The compound can suppress the use of cryptic splice sites by strengthening the interaction between U1 snRNP and canonical splice sites . This activity has potential therapeutic applications for diseases caused by mutations that activate aberrant splicing signals [10].
Isoform Switching: In genes with complex alternative splicing patterns, RNA splicing modulator 1 can shift the balance between different isoforms by selectively enhancing or suppressing specific splicing events . This effect is dependent on the relative strengths of competing splice sites and the presence of regulatory elements [7].
| Splicing Event Type | Number of Events | Effect Direction | Magnitude |
|---|---|---|---|
| Exon skipping | 156 events | Decreased skipping | 1.5-3.2 fold |
| Alternative 5' sites | 89 events | Proximal site usage | 1.3-2.8 fold |
| Alternative 3' sites | 67 events | Distal site usage | 1.4-2.1 fold |
| Intron retention | 34 events | Decreased retention | 1.6-4.5 fold |
| Mutually exclusive exons | 23 events | Variable | 1.2-2.9 fold |
The molecular basis for these selective effects lies in the compound's ability to discriminate between different classes of 5' splice sites based on their sequence context and structural features . Sites containing bulged nucleotides or weak base-pairing potential with U1 snRNA are preferentially targeted, while strong consensus sites remain largely unaffected [11].
Functional analysis of the affected splicing events reveals enrichment for genes involved in RNA processing, cell cycle regulation, and signal transduction pathways [9]. This suggests that RNA splicing modulator 1 may have broader effects on cellular physiology beyond its direct targets, potentially through regulatory cascades involving splicing factors and their downstream targets [7].